
UNC6934
Übersicht
Beschreibung
UNC6934 ist eine chemische Sonde, die speziell für die gezielte Ansteuerung der NSD2-PWWP1-Domäne entwickelt wurde. Es handelt sich um einen potenten Antagonisten von NSD2-PWWP1 mit einer Dissoziationskonstanten (K_d) von 80 ± 18 nM. Diese Verbindung ist selektiv für NSD2-PWWP1 gegenüber 14 anderen PWWP-Domänen, einschließlich NSD3-PWWP1, das am nächsten auf dem phylogenetischen Baum liegt . This compound stört die Interaktion zwischen NSD2-PWWP1 und H3K36me2-Nukleosomen in U2OS-Zellen, gemessen mit einem NanoBret-Assay mit einem IC_50 von 1,09 ± 0,23 µM .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Benzoxazin-Grundstruktur. Der Syntheseweg umfasst folgende Schritte:
Bildung des Benzoxazin-Kerns: Der Benzoxazin-Kern wird durch eine Cyclisierungsreaktion synthetisiert, die ein substituiertes Anilin und eine Carbonylverbindung beinhaltet.
Einführung der Cyclopropylgruppe: Die Cyclopropylgruppe wird durch eine Cyclopropanierungsreaktion eingeführt.
Anlagerung der Pyrimidinylgruppe: Die Pyrimidinylgruppe wird durch eine nukleophile Substitutionsreaktion angelagert.
Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des Benzoxazin-Kerns mit der Pyrimidinylgruppe zur Bildung von this compound.
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen am Benzoxazin-Kern zu modifizieren.
Substitution: Nukleophile Substitutionsreaktionen sind häufig, insbesondere zur Einführung verschiedener Substituenten an der Pyrimidinylgruppe.
Vorbereitungsmethoden
The synthesis of UNC6934 involves several steps, starting with the preparation of the core benzoxazine structure. The synthetic route includes the following steps:
Formation of the Benzoxazine Core: The benzoxazine core is synthesized through a cyclization reaction involving a substituted aniline and a carbonyl compound.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction.
Attachment of the Pyrimidinyl Group: The pyrimidinyl group is attached through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the benzoxazine core with the pyrimidinyl group to form this compound.
Analyse Chemischer Reaktionen
UNC6934 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzoxazine core.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the pyrimidinyl group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
- Binding Affinity : UNC6934 exhibits a high binding affinity for NSD2-PWWP1, with a dissociation constant () of approximately 80 ± 18 nM . This selectivity is crucial as it allows researchers to study the specific interactions of NSD2 without interference from other PWWP domains.
- Mechanism : The compound disrupts the interaction between NSD2-PWWP1 and H3K36me2 nucleosomes, effectively altering chromatin engagement and localization within cells . This disruption leads to significant changes in the cellular localization of NSD2, particularly promoting its accumulation in the nucleolus, which is relevant for understanding its role in multiple myeloma and other cancers .
Research Applications
-
Cancer Research :
- This compound has been utilized to explore the role of NSD2 in multiple myeloma, particularly in cases with translocations involving the gene. It helps elucidate how NSD2 contributes to cancer cell proliferation and survival through mechanisms like the NF-κB signaling pathway .
- Studies have shown that this compound can induce proteasome-dependent degradation of NSD2, providing insights into potential therapeutic strategies for targeting NSD2-linked cancers .
-
Chemical Biology :
- As a chemical probe, this compound allows researchers to investigate the biological functions of NSD2-PWWP1 in live cells. It has been shown to induce partial disengagement of NSD2 from chromatin, demonstrating its utility in studying chromatin dynamics and protein interactions .
- The probe's ability to selectively bind to NSD2-PWWP1 over other PWWP domains makes it a valuable tool for dissecting the specific roles of chromatin reader modules in cellular processes .
-
Drug Discovery :
- This compound serves as a template for developing targeted degraders aimed at NSD2. By leveraging its selective binding properties, researchers have designed bifunctional molecules that can facilitate the degradation of NSD2, potentially leading to new therapeutic approaches .
- Its application in high-throughput screening assays enables the identification of compounds that can modulate the activity of NSD2-PWWP1, paving the way for novel cancer therapies.
Data Tables
Property | Value |
---|---|
Binding Affinity () | 80 ± 18 nM |
IC50 (NanoBRET Assay) | 1.09 ± 0.23 µM |
Selectivity | Over 14 other PWWP domains |
Case Studies
- Multiple Myeloma : In KMS11 cells (a model for t(4;14) multiple myeloma), treatment with this compound resulted in altered subcellular localization of NSD2 without affecting global H3K36me2 levels. This highlights its potential as a therapeutic agent that can modify protein behavior without directly inhibiting enzymatic activity .
- Nucleolar Localization : Research demonstrated that this compound promotes nucleolar localization of NSD2, mimicking mutations that disrupt PWWP1 interactions. This finding underscores its relevance in studying disease mechanisms associated with chromatin remodeling and cancer progression .
Wirkmechanismus
UNC6934 exerts its effects by binding to the N-terminal proline-tryptophan-tryptophan-proline (PWWP) domain of NSD2. This binding inhibits the interaction between NSD2 and nucleosomal H3K36me2, thereby disrupting the localization of NSD2 within the nucleolus. this compound does not affect the catalytic activity of NSD2, and global H3K36me2 levels remain unaltered in treated cells .
Vergleich Mit ähnlichen Verbindungen
UNC6934 ist in seiner Selektivität für die NSD2-PWWP1-Domäne einzigartig. Ähnliche Verbindungen umfassen:
This compound zeichnet sich durch seine hohe Selektivität und Potenz bei der Störung der NSD2-PWWP1-Interaktion aus, was es zu einem wertvollen Werkzeug für die Untersuchung der biologischen Funktionen von NSD2 und seiner Rolle bei Krankheiten macht .
Biologische Aktivität
UNC6934 is a novel chemical probe that selectively targets the PWWP domain of NSD2 (Nuclear receptor-binding SET domain protein 2), a protein involved in various cellular processes, including gene regulation and chromatin remodeling. This compound has garnered attention for its potential therapeutic applications, particularly in the context of multiple myeloma and other cancers associated with NSD2 dysregulation.
This compound functions by binding to the aromatic cage of the NSD2-PWWP1 domain, disrupting its interaction with methylated nucleosomes, specifically those marked by H3K36me2. This binding is characterized by a dissociation constant (Kd) of 91 ± 8 nM, indicating a high affinity for the target protein . The structural studies reveal that this compound occupies the canonical binding pocket for H3K36me2, leading to a partial disengagement of NSD2 from chromatin .
Effects on NSD2 Localization
Upon treatment with this compound, there is a notable accumulation of endogenous NSD2 in the nucleolus. This effect mimics the localization defects observed in certain NSD2 isoforms that lack PWWP1 due to genetic translocations commonly found in multiple myeloma . The compound's ability to induce nucleolar localization suggests a potential mechanism for altering NSD2's function in cancer cells.
Selectivity and Off-Target Effects
This compound exhibits selectivity for NSD2-PWWP1 over other PWWP domains, as demonstrated through differential scanning fluorimetry (DSF) and other assays . Importantly, it does not inhibit any of a panel of 33 methyltransferase domains, including those related to H3K36 methylation (NSD1, NSD2, NSD3, SETD2), confirming its specificity .
Quantitative Assessments
In cellular assays, this compound has been shown to engage NSD2 effectively. A NanoBRET assay quantified this interaction, revealing an effective concentration (EC50) of 1.23 ± 0.25 μM for this compound in live cells . This quantification underscores the compound's potential utility in probing NSD2 biology.
Case Study: Multiple Myeloma
In studies involving KMS11 cells (a model for t(4;14) multiple myeloma), this compound was observed to increase the subcellular localization of NSD2 without affecting global levels of H3K36me2. This contrasts with genetic knockdown approaches, which significantly reduce H3K36me2 levels and alter cancer phenotypes . The findings suggest that while this compound alters localization, it does not directly impair the catalytic activity of NSD2.
Structure-Activity Relationship (SAR)
Research has explored the structure-activity relationship of this compound derivatives to enhance its potency and selectivity. Modifications have led to the development of bifunctional compounds that can induce proteasome-dependent degradation of NSD2 by recruiting E3 ligases through N-degron motifs . These efforts highlight the versatility of this compound as a scaffold for drug design aimed at targeted protein degradation.
Binding Affinities and Activity Profiles
Compound | Target | Kd (nM) | IC50 (nM) | EC50 (μM) |
---|---|---|---|---|
This compound | NSD2-PWWP1 | 91 ± 8 | 104 ± 13 | 1.23 ± 0.25 |
UNC7145 | Negative Control | N/A | 5100 ± N/A | N/A |
Summary of Biological Effects
Effect | Observation |
---|---|
Nucleolar Accumulation | Induces accumulation of NSD2 in nucleolus |
Interaction Disruption | Disrupts binding to H3K36me2-marked nucleosomes |
Selectivity | No inhibition of other PWWP domains or methyltransferases |
Eigenschaften
Molekularformel |
C24H21N5O4 |
---|---|
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
N-cyclopropyl-3-oxo-N-[[4-(pyrimidin-4-ylcarbamoyl)phenyl]methyl]-4H-1,4-benzoxazine-7-carboxamide |
InChI |
InChI=1S/C24H21N5O4/c30-22-13-33-20-11-17(5-8-19(20)27-22)24(32)29(18-6-7-18)12-15-1-3-16(4-2-15)23(31)28-21-9-10-25-14-26-21/h1-5,8-11,14,18H,6-7,12-13H2,(H,27,30)(H,25,26,28,31) |
InChI-Schlüssel |
KOZGEDUWAQFVAV-UHFFFAOYSA-N |
SMILES |
C1CC1N(CC2=CC=C(C=C2)C(=O)NC3=NC=NC=C3)C(=O)C4=CC5=C(C=C4)NC(=O)CO5 |
Kanonische SMILES |
C1CC1N(CC2=CC=C(C=C2)C(=O)NC3=NC=NC=C3)C(=O)C4=CC5=C(C=C4)NC(=O)CO5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
UNC6934; UNC-6934; UNC 6934 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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